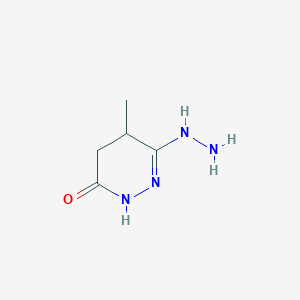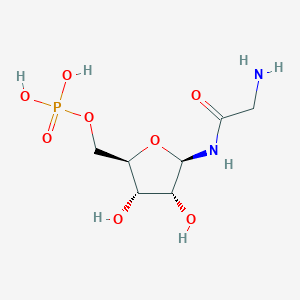![molecular formula C11H14N2O2 B131183 (S)-[2-(苄氧基)丙叉基]肼甲醛 CAS No. 170985-84-9](/img/structure/B131183.png)
(S)-[2-(苄氧基)丙叉基]肼甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is also known by the alternate name "[ (2S)-2- (Phenylmethoxy)propylidene]hydrazinecarboxaldehyde" . This compound is an intermediate in the production of Posaconazole .
Molecular Structure Analysis
The molecular structure of “(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde” is represented by the formula C11H14N2O2 . This indicates that the molecule is composed of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of “(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde” include a molecular weight of 206.24 and a molecular formula of C11H14N2O2 . The compound is a pale yellow solid . The predicted boiling point is 313.2±44.0 °C , and the predicted density is 1.06±0.1 g/cm3 .科学研究应用
用于光电材料的功能化喹唑啉和嘧啶
喹唑啉和嘧啶在含氮杂环的广泛范围内类似,已因其在电子设备中的应用而受到广泛研究,突出了在光电学中的应用,例如发光材料和有机发光二极管 (OLED)。将这些化合物整合到 π 扩展共轭体系中对于创建具有电致发光特性和在光子学和传感技术中的应用的新型材料非常有价值 (Lipunova 等,2018)。
电化学传感器和生物传感器
利用碳纳米管修饰电极开发电化学传感器和生物传感器强调了聚吩嗪和类似的聚合物/碳纳米管复合材料的重要性。由于其电学、电化学和机械性能,这些复合材料增强了传感器的性能,表明了相关肼甲醛衍生物在传感器技术中潜在的研究领域 (Barsan 等,2015)。
苯并硼唑在有机合成和生物活性中的应用
苯并硼唑(苯硼酸衍生物)表现出从有机合成到表现生物活性的广泛应用。它们与羟基化合物的结合特性使它们能够作为分子受体发挥作用,表明在类似情况下对肼甲醛衍生物具有潜在的研究兴趣 (Adamczyk-Woźniak 等,2009)。
由聚苯并恶嗪制备的先进碳材料
对聚苯并恶嗪的研究(与苯并恶唑和可能相关的化合物具有相关性)探索了它们在制造先进碳材料中的应用。这些材料的多功能性和热稳定性使其适用于各种应用,包括电极和气体吸附剂,表明了可以探索相关肼甲醛衍生物的领域 (Shaer 等,2021)。
作用机制
Target of Action
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is primarily used as an intermediate in the production of Posaconazole . Posaconazole is a well-known antifungal medication, suggesting that the compound may target fungal enzymes or structures.
Biochemical Pathways
As an intermediate in the production of Posaconazole, (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde likely participates in the biochemical pathways leading to the inhibition of ergosterol synthesis. By inhibiting lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol intermediates. This disrupts the integrity of the fungal cell membrane, leading to fungal cell death .
Result of Action
The result of the action of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is the production of Posaconazole, a potent antifungal medication. The ultimate molecular and cellular effects would therefore be the disruption of fungal cell membranes and the inhibition of fungal growth .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde involves the reaction of (S)-2-(Benzyloxy)propionic acid with hydrazine hydrate followed by oxidation with sodium periodate.", "Starting Materials": [ "(S)-2-(Benzyloxy)propionic acid", "Hydrazine hydrate", "Sodium periodate" ], "Reaction": [ "Step 1: (S)-2-(Benzyloxy)propionic acid is reacted with hydrazine hydrate in the presence of a catalyst to form (S)-2-(Benzyloxy)propylhydrazine.", "Step 2: The resulting (S)-2-(Benzyloxy)propylhydrazine is then oxidized using sodium periodate to form (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde." ] } | |
CAS 编号 |
170985-84-9 |
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
N-[(Z)-[(2S)-2-phenylmethoxypropylidene]amino]formamide |
InChI |
InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)/b12-7-/t10-/m0/s1 |
InChI 键 |
KSVAVOFBEXSSNM-BZPKPHBRSA-N |
手性 SMILES |
C[C@@H](/C=N\NC=O)OCC1=CC=CC=C1 |
SMILES |
CC(C=NNC=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C=NNC=O)OCC1=CC=CC=C1 |
同义词 |
[(2S)-2-(Phenylmethoxy)propylidene]hydrazinecarboxaldehyde; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)

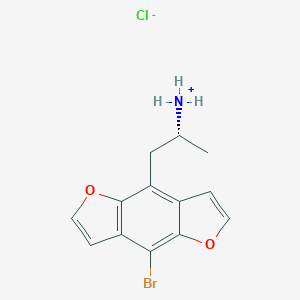

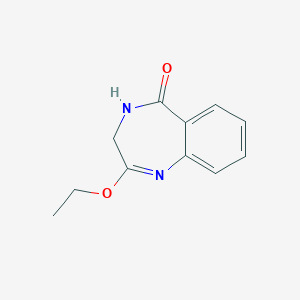
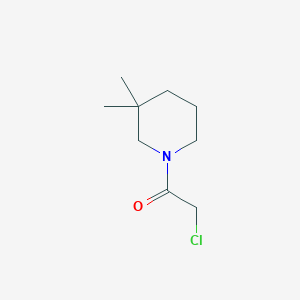

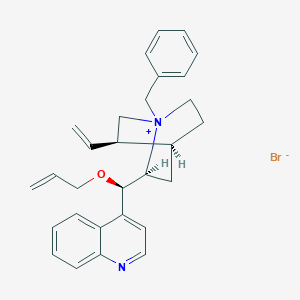
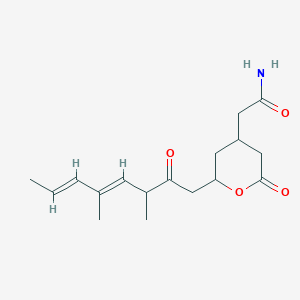
![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)

